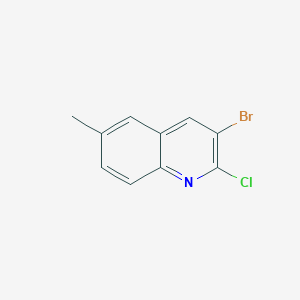
3-Bromo-2-chloro-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, chlorine, and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methylquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, and organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
3-Bromo-2-chloro-6-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Research: It is studied for its interactions with biological targets and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for these targets. The compound may also participate in redox reactions, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylquinoline
- 3-Bromo-4-chloro-2-methylquinoline
- 6-Bromo-2-chloro-3-methylquinoline
Uniqueness
3-Bromo-2-chloro-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and methyl groups on the quinoline ring allows for selective functionalization and diverse applications in various fields of research.
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |
InChI Key |
GSXVJNQLNBDSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
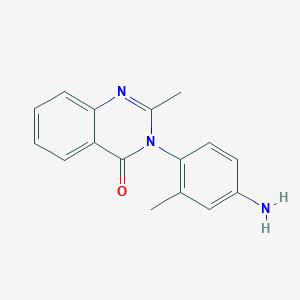

![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)
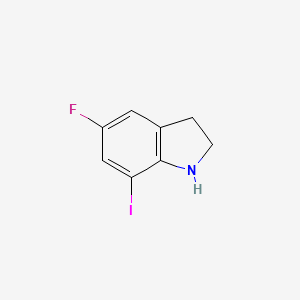



![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
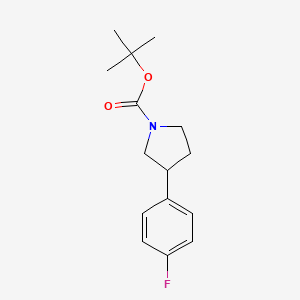
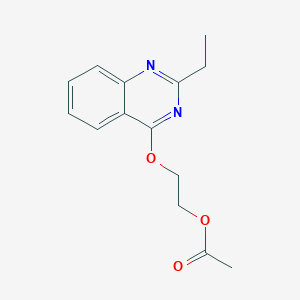
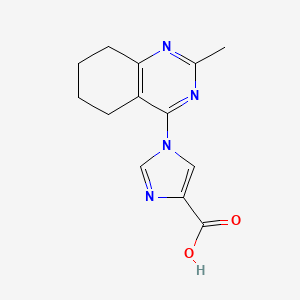

![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)
